![molecular formula C12H10ClN5 B2528620 N-(3-chloro-4-methylphenyl)-7H-purin-6-amine CAS No. 537666-77-6](/img/structure/B2528620.png)
N-(3-chloro-4-methylphenyl)-7H-purin-6-amine
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Description
N-(3-chloro-4-methylphenyl)-7H-purin-6-amine, also known as MRS1477, is a purinergic receptor antagonist that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to have a high affinity for P2Y6 receptors, which are involved in various physiological processes such as inflammation, immune response, and neurological disorders.
Scientific Research Applications
Antiviral Activity
N-(3-chloro-4-methylphenyl)-7H-purin-6-amine has been investigated for its potential antiviral properties. Researchers have explored its efficacy against specific viruses, including RNA and DNA viruses. Preliminary studies suggest that it may interfere with viral replication or entry mechanisms, making it a candidate for antiviral drug development .
Anticancer Potential
The compound’s structural features make it an interesting candidate for cancer research. Scientists have examined its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. N-(3-chloro-4-methylphenyl)-7H-purin-6-amine may inhibit cell proliferation, induce apoptosis, or modulate key signaling pathways involved in cancer progression .
Kinase Inhibition
Certain kinases play crucial roles in cellular processes, and their dysregulation is associated with diseases. N-(3-chloro-4-methylphenyl)-7H-purin-6-amine has been tested as a kinase inhibitor. It may selectively target specific kinases involved in signaling cascades, making it relevant for drug discovery and personalized medicine .
Anti-inflammatory Effects
Inflammation contributes to various diseases, from autoimmune disorders to neurodegenerative conditions. Researchers have explored whether N-(3-chloro-4-methylphenyl)-7H-purin-6-amine can modulate inflammatory pathways. Its potential anti-inflammatory effects could lead to novel therapeutic strategies .
Neuroprotection
Given its purine scaffold, this compound has been evaluated for neuroprotective properties. Studies in animal models suggest that it may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. These findings open avenues for investigating its role in neurodegenerative diseases .
Agrochemical Applications
Beyond human health, N-(3-chloro-4-methylphenyl)-7H-purin-6-amine has been considered for agricultural purposes. Researchers have explored its impact on plant growth, disease resistance, and stress tolerance. It may serve as a potential agrochemical to enhance crop yield and quality .
These diverse applications highlight the versatility of N-(3-chloro-4-methylphenyl)-7H-purin-6-amine and underscore its significance in scientific research. Keep in mind that ongoing studies may reveal additional uses, making it an exciting compound to watch in the coming years . If you’d like more detailed information on any specific area, feel free to ask!
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c1-7-2-3-8(4-9(7)13)18-12-10-11(15-5-14-10)16-6-17-12/h2-6H,1H3,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLBGPKVRIBYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC3=C2NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-7H-purin-6-amine |
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